molecular formula C20H38 B14640411 5,8-Dibutyldodeca-5,7-diene CAS No. 54068-72-3

5,8-Dibutyldodeca-5,7-diene

Cat. No.: B14640411
CAS No.: 54068-72-3
M. Wt: 278.5 g/mol
InChI Key: BLYDONNSJQMMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dibutyldodeca-5,7-diene: is an organic compound with the molecular formula C20H38 . It is characterized by the presence of two double bonds located at the 5th and 7th positions of the dodeca chain, with butyl groups attached at the 5th and 8th positions. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibutyldodeca-5,7-diene can be achieved through various methods, including the Diels-Alder reaction. This reaction involves the combination of a diene and a dienophile to form a new six-membered ring. The reaction conditions typically require the diene to be in the s-cis conformation and the presence of electron-withdrawing groups on the dienophile to increase the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5,8-Dibutyldodeca-5,7-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

    Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

Scientific Research Applications

5,8-Dibutyldodeca-5,7-diene has several applications in scientific research:

    Chemistry: It is used as a model compound in studying the Diels-Alder reaction and other conjugated diene reactions.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,8-Dibutyldodeca-5,7-diene involves its reactivity as a conjugated diene. The compound can participate in electrophilic addition reactions, where the double bonds react with electrophiles to form carbocation intermediates. These intermediates can undergo further reactions to form various products. The stability of the allylic carbocations formed during these reactions is a key factor in determining the reaction pathways and products .

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single carbon atom.

    Isoprene: A naturally occurring diene with a similar structure but different substituents.

    2,4-Hexadiene: Another conjugated diene with two double bonds separated by two carbon atoms.

Uniqueness

5,8-Dibutyldodeca-5,7-diene is unique due to its longer carbon chain and the presence of butyl groups, which influence its reactivity and physical properties. The compound’s structure allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

54068-72-3

Molecular Formula

C20H38

Molecular Weight

278.5 g/mol

IUPAC Name

5,8-dibutyldodeca-5,7-diene

InChI

InChI=1S/C20H38/c1-5-9-13-19(14-10-6-2)17-18-20(15-11-7-3)16-12-8-4/h17-18H,5-16H2,1-4H3

InChI Key

BLYDONNSJQMMIE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC=C(CCCC)CCCC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.